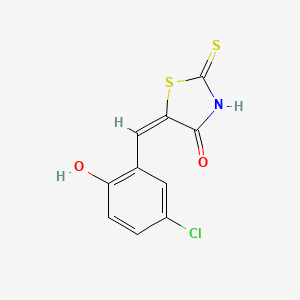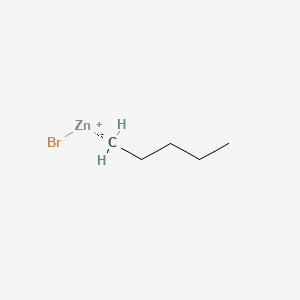
Tributylgermanium hydride
Descripción general
Descripción
Tributylgermanium hydride (Bu3GeH) is a radical generating reagent . It can be used as an alternative to tributyltin hydride (Bu3SnH) as it has several practical advantages such as low toxicity, good stability, and much easier work-up of reactions .
Synthesis Analysis
Tributylgermanium hydride can be easily prepared in good yield and stored indefinitely . It is suitable for a wide range of radical substrates including iodides, bromides, activated chlorides, phenyl selenides, tert-nitroalkanes, thiocarbonylimidazolides, and Barton esters .Molecular Structure Analysis
The linear formula of Tributylgermanium hydride is [CH3(CH2)3]3GeH . It has a molecular weight of 244.99 .Chemical Reactions Analysis
Tributylgermanium hydride can generate alkyl, vinyl, and aryl radicals in radical reactions including reduction and cyclisation processes . Common radical initiators such as ACCN and triethylborane can be used . The slower rate of hydrogen abstraction by carbon-centred radicals from Bu3GeH as compared to Bu3SnH facilitates improved cyclisation yields .Physical And Chemical Properties Analysis
Tributylgermanium hydride is a liquid with a refractive index of n20/D 1.45 (lit.) . It has a boiling point of 123 °C/20 mmHg (lit.) and a density of 0.949 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Radical Reactions in Organic Synthesis
Tributylgermanium hydride: is a valuable reagent in organic synthesis for radical reactions . It serves as an alternative to tributyltin hydride with several advantages, including lower toxicity , good stability , and easier work-up of reactions . It can generate alkyl, vinyl, and aryl radicals, which are essential for reduction and cyclisation processes in synthetic chemistry.
Reductive Alkylation of Olefins
This compound has been studied for its efficiency in the reductive alkylation of active olefins with alkyl halides . The process involves the addition of an alkyl group to an olefin, which is a fundamental step in the synthesis of various organic compounds.
Leaching from Microplastics
Research has explored the leaching of organophosphate flame retardants, including tri-n-butyl phosphate, from polystyrene microplastics . While this study focuses on a related compound, it highlights the potential environmental impact of such substances and the importance of understanding their behavior in different contexts.
Analytical Chemistry
Tributylgermanium hydride can be used as a reducing agent in analytical procedures, particularly in the reduction of benzylic chlorides . This application is crucial for preparing samples or intermediates in various analytical methods.
Mecanismo De Acción
Target of Action
Tri-n-butylgermane, also known as Tributylgermanium hydride, is a chemical compound used as a chemical intermediate . The primary targets of this compound are not well-defined in the literature. More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that organogermanium compounds can participate in various chemical reactions due to their unique properties . The specific interactions of Tri-n-butylgermane with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Organogermanium compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Result of Action
As a chemical intermediate, it’s likely involved in the synthesis of other compounds . The specific effects of its action at the molecular and cellular levels are areas of ongoing research.
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially influence its action
Safety and Hazards
Propiedades
InChI |
InChI=1S/C12H27Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRPCNGKANTZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274594 | |
| Record name | ACMC-20ajcu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-n-butylgermane | |
CAS RN |
998-39-0 | |
| Record name | ACMC-20ajcu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylgermanium hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main advantages of using Tributylgermanium Hydride (Bu3GeH) in radical reactions compared to the more common Tributyltin Hydride (Bu3SnH)?
A1: Tributylgermanium hydride presents several advantages over Tributyltin Hydride:
- Lower Toxicity: Bu3GeH is significantly less toxic than Bu3SnH, making it a safer alternative for laboratory use and potentially reducing environmental concerns. []
- Improved Stability: Bu3GeH exhibits higher stability, allowing for longer storage times without significant degradation. []
- Simplified Workup: Reactions employing Bu3GeH typically have easier workup procedures due to the formation of less toxic byproducts. []
Q2: How does Tributylgermanium Hydride participate in radical reactions?
A2: Bu3GeH acts as a hydrogen atom donor in radical reactions. [, ] This process usually requires an initiator, such as Azobisisobutyronitrile (AIBN) or Triethylborane, to generate the initial radical species. The carbon-centered radical then abstracts a hydrogen atom from Bu3GeH, leading to the desired reduced product and a tributylgermanium radical.
Q3: What types of functional groups can be reduced using Tributylgermanium Hydride in a radical process?
A3: A variety of functional groups have been successfully reduced using Bu3GeH in radical reactions:
- Halides: Iodides, bromides, and activated chlorides. []
- Chalcogens: Phenyl selenides. []
- Nitrogen-containing groups: Tert-nitroalkanes, thiocarbonylimidazolides, and Barton esters. []
Q4: Can Tributylgermanium Hydride be used to mediate cyclization reactions?
A4: Yes, Bu3GeH can facilitate radical cyclization reactions. The slower rate of hydrogen abstraction from Bu3GeH, compared to Bu3SnH, can lead to improved yields in cyclization reactions. [] This is because the slower hydrogen transfer allows sufficient time for the cyclization step to occur before the radical is quenched.
Q5: What is Polarity Reversal Catalysis (PRC), and how is it relevant to Tributylgermanium Hydride's reactivity?
A5: Polarity Reversal Catalysis, often using phenylthiol, can be employed in reactions where the generated radical intermediate is relatively stable and doesn't readily abstract hydrogen from Bu3GeH. [] The thiol acts as a chain transfer agent, abstracting hydrogen from Bu3GeH and subsequently transferring it to the stable radical, thus promoting the desired reduction.
Q6: Are there specific structural features in a substrate that influence its reactivity with Tributylgermanium Hydride?
A6: Yes, studies on charged pi-type biradicals have shown that the position of the charged site relative to the radical site impacts reactivity with Bu3GeH. Radicals with the charge and radical within the same ring system exhibit significantly higher reactivity. [] This suggests that polar effects play a crucial role in governing the interactions and reaction rates with Bu3GeH.
Q7: What is the molecular formula and molecular weight of Tributylgermanium Hydride?
A7: The molecular formula of Tributylgermanium Hydride is C12H28Ge, and its molecular weight is 232.94 g/mol.
Q8: Are there alternatives to Tributylgermanium Hydride for specific applications?
A9: While Bu3GeH offers advantages in certain radical reactions, alternative reducing agents, like silanes, are available and may be more suitable depending on the specific transformation and desired outcome. [] The choice of reagent should be based on factors such as substrate compatibility, reaction conditions, and desired product selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



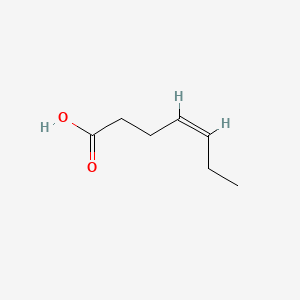

![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)
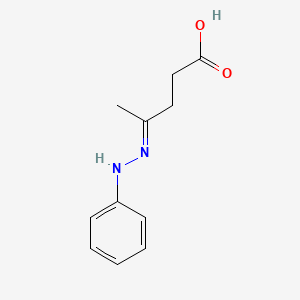



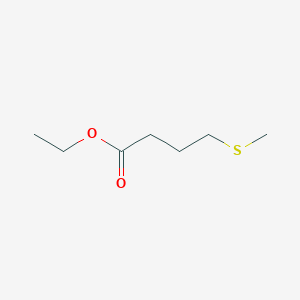
![9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-amino-](/img/structure/B1598796.png)
